molecular formula C15H12N2O2S B13716803 (5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13716803
M. Wt: 284.3 g/mol
InChI Key: PFRJPCCUGRBBPF-UKTHLTGXSA-N
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Description

(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 5-methyl-2-furaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the imidazole ring or the furan ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Hydrogenated imidazole and furan derivatives.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • (5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • 5-methyl-2-furaldehyde

Comparison:

  • Structural Uniqueness: The presence of both a furan ring and an imidazole ring in (5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one makes it structurally unique compared to its analogs.
  • Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, making it versatile in various chemical reactions.
  • Biological Activity: The combination of different functional groups contributes to its diverse biological activities, distinguishing it from similar compounds that may lack one or more of these groups.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c1-10-7-8-12(19-10)9-13-14(18)17(15(20)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,20)/b13-9+

InChI Key

PFRJPCCUGRBBPF-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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